4-Aza-DL-leucine dihydrochloride
Overview
Description
4-Aza-DL-leucine dihydrochloride is a synthetic compound known for its role as a leucine analogue. It is primarily used in biochemical research due to its ability to interfere with bacterial high-affinity branched-chain amino acid transport systems. The compound is characterized by its white to off-white powder form and has a molecular weight of 205.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aza-DL-leucine dihydrochloride involves the reaction of dimethylamine with a suitable precursor to form β-dimethylamino-DL-alanine, which is then converted to its dihydrochloride salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or other suitable methods to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Aza-DL-leucine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
4-Aza-DL-leucine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is employed to study bacterial transport systems and select mutants of the LIV-1 transporter.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its inhibitory effects on certain cellular processes.
Mechanism of Action
The mechanism of action of 4-Aza-DL-leucine dihydrochloride involves its role as a leucine analogue. It competes with leucine for transport into bacterial cells via the high-affinity branched-chain amino acid transport system (LIV-I). This competition disrupts the normal function of the transport system, leading to the selection of resistant mutants. The compound’s inhibitory effects on specific metabolic pathways also contribute to its mechanism of action .
Comparison with Similar Compounds
β-Dimethylamino-DL-alanine: A closely related compound with similar structural features.
DL-Leucine: Another leucine analogue used in biochemical research.
Uniqueness: 4-Aza-DL-leucine dihydrochloride is unique due to its specific inhibitory effects on the LIV-I transport system and its ability to select resistant bacterial mutants. This makes it a valuable tool in microbiological and genetic research .
Properties
IUPAC Name |
2-amino-3-(dimethylamino)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWNGZATZQMSHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920535 | |
Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-69-6 | |
Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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